molecular formula C9H7ClN4 B3357531 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine CAS No. 738609-39-7

6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Cat. No. B3357531
CAS RN: 738609-39-7
M. Wt: 206.63 g/mol
InChI Key: JYLJGMFDKNFMNM-UHFFFAOYSA-N
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Description

6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a chemical compound with the IUPAC name 7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a related compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and nitrogen atoms . The exact structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, can be found in specialized chemical databases .

Safety and Hazards

The safety and hazards associated with 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine are not explicitly mentioned in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5,8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJGMFDKNFMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703650
Record name 6-Chloro-5,6-dihydroimidazo[1,5-a]pyrido[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

738609-39-7
Record name 6-Chloro-5,6-dihydroimidazo[1,5-a]pyrido[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Reactant of Route 2
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Reactant of Route 3
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Reactant of Route 4
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Reactant of Route 5
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Reactant of Route 6
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine

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